molecular formula C22H25N3O2S B2687750 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline CAS No. 478081-68-4

4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline

Cat. No.: B2687750
CAS No.: 478081-68-4
M. Wt: 395.52
InChI Key: RHULLOGBRKSGLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline structure, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a quinoline core with dimethyl groups at the 4 and 8 positions, a piperazino group at the 2 position, and a 4-methylphenylsulfonyl group attached to the piperazino group.

Scientific Research Applications

CNS Disorders and Receptor Antagonism

Research on derivatives of 3-(phenylsulfonyl)quinoline, which share structural similarities with 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline, has indicated their potential for treating CNS disorders through 5-HT6 receptor antagonism. The antagonist activity against 5-HT6 receptors, relevant for cognitive and neuropsychiatric disorders, is influenced by substituents at the 4 and 8 positions on the quinoline molecule, highlighting the importance of structural modifications for enhanced activity. Specifically, compounds with tertiary nitrogen atoms or piperazine fragments show promise due to their receptor activity spectrum, offering a pathway for developing high-efficacy drugs for CNS disorders (Ivachtchenko et al., 2015).

Anticancer Potential

The anticancer properties of 4-aminoquinoline derivatives, particularly those incorporating the sulfonyl group, have been explored through the synthesis and cytotoxic evaluation against various cancer cell lines. One such compound, demonstrating significant efficacy across a range of cancers with minimal doses required compared to non-cancer cells, suggests a targeted approach that may reduce toxicity to normal cells. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, offering insights into the development of safer and effective anticancer agents (Solomon et al., 2019).

Sorbitol Dehydrogenase Inhibition

The synthesis of 4-[4-(N, N-dimethylsulfamoyl)piperazin-1-yl]-quinolines and their evaluation as potential inhibitors of sorbitol dehydrogenase highlight another area of research application. These compounds, by targeting sorbitol dehydrogenase, could contribute to therapeutic strategies for conditions where the polyol pathway plays a critical role, such as diabetic complications (Depreux et al., 2000).

Properties

IUPAC Name

4,8-dimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-7-9-19(10-8-16)28(26,27)25-13-11-24(12-14-25)21-15-18(3)20-6-4-5-17(2)22(20)23-21/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHULLOGBRKSGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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